molecular formula C14H19BrO9 B1192040 Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester

Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester

Cat. No. B1192040
M. Wt: 411.2
InChI Key: CYAYKKUWALRRPA-BSZWHHKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide is a Sugar-PEGylation reagent.

Scientific Research Applications

Molecular Synthesis and Structure

  • The compound has been synthesized and studied for its crystal structure, providing insights into its stability and conformation. It shows a chair conformation in the pyranoid ring, indicating a stable sugar moiety. This structural analysis is crucial for understanding its applications in various fields, including organic chemistry and material science (Wei et al., 2006).

Synthesis Routes and Methods

  • Research has explored the synthesis of related compounds, demonstrating methods that have mild reaction conditions and high yield. Such research is pivotal for developing efficient production techniques for this compound and its derivatives (Zhang Guo-fu, 2012).

Biological Activity

  • Studies have identified similar compounds as germination inhibitory constituents in certain plants. Understanding these biological activities can lead to applications in agriculture and botany (H. Oh et al., 2002).

Chemical Reactivity and Applications

  • Investigations into the reactivity of related compounds have revealed new pathways for synthesizing various chemical structures. This knowledge is vital for the development of novel pharmaceuticals and chemicals (Xian Huang, Hongwei Zhou, 2002).

Potential in Drug Design

  • Some related compounds have been used as templates for synthesizing novel C-linked disaccharide analogues. Such research has implications for drug design and the development of new therapeutics (M. Harding et al., 2003).

Application in Material Science

  • The compound's derivatives have been used to prepare new materials with specific properties, such as novel esters and ethers containing a tetrahydropyran ring. These findings are significant for material science and engineering (Y. Hanzawa et al., 2012).

Role in Marine Biology

  • Similar compounds have been isolated from marine fungi, showcasing the compound's relevance in marine biology and the potential for discovering new bioactive substances (Hong-Hua Wu et al., 2010).

Chemical Synthesis and Reactivity

  • The compound and its derivatives have been synthesized and studied for their reactivity, leading to novel chemical structures. This research contributes to the broader understanding of chemical synthesis and reactivity (Djamila Hikem-Oukacha et al., 2011).

Biochemistry and Pharmacology

  • The compound and related structures have been explored for their biological activity, such as analgesic properties. This is crucial for pharmacological research and the development of new drugs (A. Katz et al., 1988).

properties

Molecular Formula

C14H19BrO9

Molecular Weight

411.2

IUPAC Name

(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11?,12?,13?,14+/m1/s1

InChI Key

CYAYKKUWALRRPA-BSZWHHKSSA-N

SMILES

Br[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](COC(C)=O)O1

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide

Origin of Product

United States

Synthesis routes and methods

Procedure details

β-D-Galactose pentaacetate (5.00 g, 12.8 mmol) and bismuth(III) bromide (287 mg, 640 μmol) were dissolved in dichloromethane (25 mL), the solution was added with bromotriethylsilane (6.76 mL, 51.2 mmol), and the mixture was stirred at room temperature for 3 hours under an argon atmosphere. The reaction mixture was poured into aqueous saturated sodium hydrogencarbonate cooled on ice, then the mixture was extracted with dichloromethane, and the organic layer was washed with brine. The organic layer was dried over sodium sulfate, and the solvent was removed to obtain 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (5.30 g, quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
287 mg
Type
catalyst
Reaction Step One
Quantity
6.76 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester
Reactant of Route 3
Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester
Reactant of Route 4
Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester
Reactant of Route 5
Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.